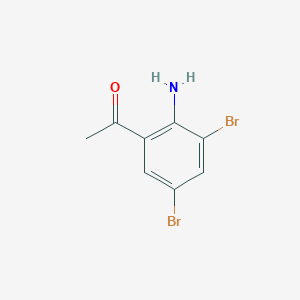
2-Methyl-4-phenoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-phenoxyaniline” is a compound with the molecular formula C13H13NO . It is used as an anti-inflammatory agent that inhibits COX-2 over COX-1 . It is also used in the preparation of sodium primary amide complex, 4-methyl-2-(2-phenoxyphenyl)azo-phenol, and 2-acetoaminodiphenyl ether .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of an aldehyde or ketone with a primary amine . The crude product is then purified by column chromatography with hexane as eluent to yield the expected product .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-phenoxyaniline” consists of a phenyl ring attached to an amine group and a methoxy group . Further structural analysis such as HOMO-LUMO analysis and electronic transitions can be obtained .
Chemical Reactions Analysis
“2-Methyl-4-phenoxyaniline” may react with strong oxidizing agents . It forms complexes with beta-cyclodextrin .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.248 Da . It has a boiling point of 213-214/55 Torr .
Scientific Research Applications
Anti-inflammatory Agent
2-Phenoxyaniline, which is structurally similar to 2-Methyl-4-phenoxyaniline, serves as an anti-inflammatory agent that preferentially inhibits COX-2 over COX-1 .
Synthesis of Sodium Primary Amide Complex
It is used in the preparation of sodium primary amide complex .
Preparation of Azo Dyes
The compound is involved in the synthesis of 4-methyl-2-(2-phenoxyphenyl)azo-phenol, which is an azo dye .
Formation of Complexes with Beta-Cyclodextrin
2-Methyl-4-phenoxyaniline is used to form complexes with beta-cyclodextrin .
Proteomics Research
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as diafenthiuron, target the mitochondrial atpase complex .
Mode of Action
2-Methyl-4-phenoxyaniline, like diafenthiuron, may be transformed into a highly reactive metabolite. This metabolite covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (ATPase) complex . This binding inhibits ATP production, leading to the death of the organism.
Biochemical Pathways
The inhibition of atp production suggests that it may disrupt energy metabolism within the cell .
Pharmacokinetics
Similar compounds have been shown to have poor water solubility, which could affect their bioavailability .
Result of Action
The primary result of 2-Methyl-4-phenoxyaniline’s action is the inhibition of ATP production. This can lead to cell death, as ATP is essential for many cellular processes .
properties
IUPAC Name |
2-methyl-4-phenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXZCYZBCSAIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenoxyaniline | |
CAS RN |
13024-16-3 |
Source


|
| Record name | 2-methyl-4-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

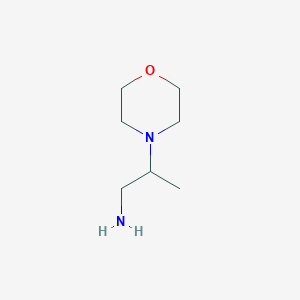
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
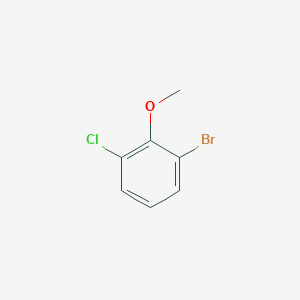

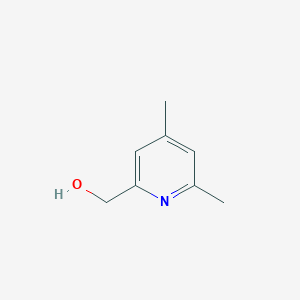
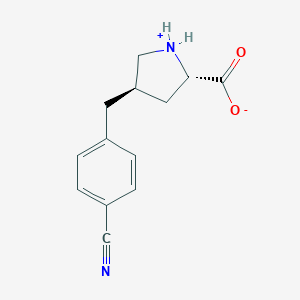


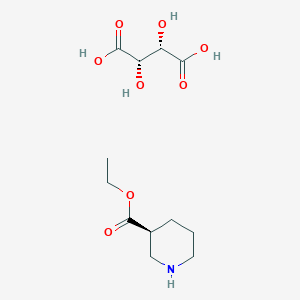

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

